molecular formula C9H12O2S B3375788 (2,4-dimethoxyphenyl)methanethiol CAS No. 114719-65-2

(2,4-dimethoxyphenyl)methanethiol

Cat. No.: B3375788
CAS No.: 114719-65-2
M. Wt: 184.26 g/mol
InChI Key: CXXYXDKJRAOBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethoxyphenyl)methanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) which is further connected to a 2,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The general reaction scheme is as follows:

2,4-dimethoxybenzyl chloride+sodium hydrosulfideThis compound+sodium chloride\text{2,4-dimethoxybenzyl chloride} + \text{sodium hydrosulfide} \rightarrow \text{this compound} + \text{sodium chloride} 2,4-dimethoxybenzyl chloride+sodium hydrosulfide→this compound+sodium chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,4-dimethoxyphenyl)disulfide.

    Reduction: Formation of (2,4-dimethoxyphenyl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-dimethoxyphenyl)methanethiol has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity is exploited in medicinal chemistry for the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar reactivity profile.

    Ethanethiol: Another thiol compound with a slightly different structure and properties.

    3,4-Dimethoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.

Uniqueness

(2,4-dimethoxyphenyl)methanethiol is unique due to the presence of both methoxy groups and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-8-4-3-7(6-12)9(5-8)11-2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXYXDKJRAOBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443683
Record name Benzenemethanethiol, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114719-65-2
Record name Benzenemethanethiol, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethoxyphenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 2
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 3
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 4
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 5
(2,4-dimethoxyphenyl)methanethiol
Reactant of Route 6
(2,4-dimethoxyphenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.